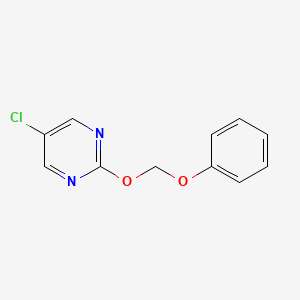

Pyrimidine, 5-chloro-2-(phenoxymethoxy)-

説明

Pyrimidine, 5-chloro-2-(phenoxymethoxy)-, is a halogenated pyrimidine derivative featuring a chloro substituent at position 5 and a phenoxymethoxy group at position 2. This substitution pattern confers unique physicochemical and pharmacological properties, making it a candidate for therapeutic applications. The phenoxymethoxy group, an ether-linked phenyl moiety, enhances lipophilicity and may improve blood-brain barrier penetration, as seen in sigma-1 receptor antagonists for neuropathic pain .

特性

CAS番号 |

83767-97-9 |

|---|---|

分子式 |

C11H9ClN2O2 |

分子量 |

236.65 g/mol |

IUPAC名 |

5-chloro-2-(phenoxymethoxy)pyrimidine |

InChI |

InChI=1S/C11H9ClN2O2/c12-9-6-13-11(14-7-9)16-8-15-10-4-2-1-3-5-10/h1-7H,8H2 |

InChIキー |

WAWZNXYVJUMJNO-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)OCOC2=NC=C(C=N2)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidine derivatives often involves cyclocondensation reactions. For 5-chloro-2-(phenoxymethoxy)-pyrimidine, a common synthetic route includes the reaction of 5-chloropyrimidine with phenoxymethanol under basic conditions. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the phenoxymethanol, which then acts as a nucleophile to attack the 5-chloropyrimidine, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of pyrimidine derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts is becoming increasingly important in industrial settings to minimize the environmental impact of chemical production.

化学反応の分析

Types of Reactions

5-chloro-2-(phenoxymethoxy)-pyrimidine can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 5-position can be substituted by various nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.

Coupling Reactions: The phenoxymethoxy group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 5-amino-2-(phenoxymethoxy)-pyrimidine derivative.

科学的研究の応用

5-chloro-2-(phenoxymethoxy)-pyrimidine has a wide range of applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.

Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.

Material Science: It is employed in the development of novel materials with specific electronic or optical properties.

Agricultural Chemistry: The compound is investigated for its potential use as a pesticide or herbicide.

作用機序

The mechanism of action of 5-chloro-2-(phenoxymethoxy)-pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary widely but often include key enzymes or receptors involved in disease processes.

類似化合物との比較

Comparison with Structurally Similar Pyrimidine Derivatives

Structural Analogues

Key Observations :

- Positional Effects: The placement of substituents significantly impacts biological targeting. For example, 5-chloro-2-(phenoxymethoxy)-pyrimidine (sigma-1 receptor) vs. 2-chloro-5-methoxypyrimidine (kinase inhibitor intermediate) .

- Substituent Type: Ether-linked groups (e.g., phenoxymethoxy) enhance receptor binding in neurological applications, while methylthio groups may improve metabolic stability .

Pharmacological Activity

Table 2: Comparative Pharmacological Profiles

Key Observations :

- Receptor Specificity: The phenoxymethoxy group in Compound 137 enhances sigma-1 receptor affinity, whereas pyrrolopyrimidines target kinases via distinct interactions (e.g., methoxy-anilino motifs) .

- Therapeutic Utility : Neuropathic pain agents prioritize lipophilicity for CNS penetration, while radiosensitizers like Cld/Cyd rely on halogen-mediated DNA incorporation .

Key Observations :

Physicochemical and Stability Profiles

- Lipophilicity: Phenoxymethoxy (logP ~3.5) > methylthio (logP ~2.8) > methoxy (logP ~1.5), impacting bioavailability .

- Metabolic Stability: Ether bonds (phenoxymethoxy) resist hydrolysis better than esters, enhancing plasma half-life .

- Crystallinity: Bulky substituents like phenoxymethoxy may disrupt molecular packing, reducing melting points compared to planar analogues (e.g., 5-bromo-2-chloropyrimidin-4-amine, Mp 460–461 K) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。